molecular formula C17H7BrN2OS B13987676 2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile

2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B13987676
M. Wt: 367.2 g/mol
InChI Key: GSJRRTTTZMQODE-UHFFFAOYSA-N
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Description

2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile is an organic compound with a complex structure that includes a brominated thiophene ring and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile typically involves a multi-step process. One common method involves the reaction of 5-bromothiophene-2-carbaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, while in materials science, it may influence the electronic properties of materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile is unique due to its complex structure, which includes both a brominated thiophene ring and a propanedinitrile group. This combination of functional groups provides the compound with unique chemical and physical properties, making it valuable for a wide range of applications .

Properties

IUPAC Name

2-[2-[(5-bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H7BrN2OS/c18-15-6-5-11(22-15)7-14-16(10(8-19)9-20)12-3-1-2-4-13(12)17(14)21/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJRRTTTZMQODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=CC3=CC=C(S3)Br)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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